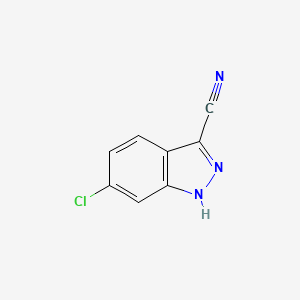

6-氯-1H-吲唑-3-腈

描述

6-Chloro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 . It is a derivative of indazole, a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of indazoles, including 6-Chloro-1H-indazole-3-carbonitrile, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-indazole-3-carbonitrile includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The compound also contains a chlorine atom and a carbonitrile group .Chemical Reactions Analysis

Indazole-containing compounds, including 6-Chloro-1H-indazole-3-carbonitrile, have been synthesized using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学研究应用

吲唑类化合物的合成

含吲唑的杂环化合物在医药领域有着广泛的应用 . 1H-和2H-吲唑的合成涉及过渡金属催化反应、还原环化反应以及通过连续形成C-N和N-N键合成2H-吲唑等策略 .

医药应用

吲唑类化合物已被发现具有降压、抗癌、抗抑郁、抗炎和抗菌作用 . 它们也可作为磷酸肌醇3激酶δ的选择性抑制剂,用于治疗呼吸道疾病 .

多组分反应

1H-吲哚-3-甲醛及其衍生物与6-氯-1H-吲唑-3-腈相关,是生成生物活性结构的重要而有效的化学前体 . 它们已被用于本质上可持续的多组分反应 .

活性分子的合成

1H-吲哚-3-甲醛及其衍生物是合成活性分子的理想前体 . 它们已被用于生成生物活性结构,包括咔唑、三唑、吡唑、嘧啶、喹啉和咪唑衍生物 .

抑制细胞生长

某些吲唑类化合物,如3-氨基-N-(4-苄基苯基)-5-氯-1H-吲唑-1-甲酰胺,已被发现具有抑制细胞生长作用,对结肠癌和黑色素瘤细胞系非常有效 .

醛糖还原酶抑制剂

作用机制

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with multiple receptors . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Indazole derivatives are known to have a broad spectrum of biological activities . The specific effects of 6-Chloro-1H-indazole-3-carbonitrile would depend on its targets and mode of action.

安全和危害

未来方向

Indazole derivatives, including 6-Chloro-1H-indazole-3-carbonitrile, are essential entities found in many natural products and have a wide variety of biological properties. Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

生化分析

Biochemical Properties

6-Chloro-1H-indazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 6-Chloro-1H-indazole-3-carbonitrile, have been shown to exhibit inhibitory activity against certain enzymes, such as phosphodiesterases and kinases . These interactions often involve binding to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, 6-Chloro-1H-indazole-3-carbonitrile may interact with proteins involved in signal transduction pathways, modulating their function and affecting downstream cellular processes .

Cellular Effects

The effects of 6-Chloro-1H-indazole-3-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Chloro-1H-indazole-3-carbonitrile can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . It may also induce apoptosis, a programmed cell death mechanism, in certain cell types. Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in critical cellular functions .

Molecular Mechanism

At the molecular level, 6-Chloro-1H-indazole-3-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, leading to inhibition of their catalytic activity . Additionally, 6-Chloro-1H-indazole-3-carbonitrile may act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 6-Chloro-1H-indazole-3-carbonitrile can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In in vitro studies, prolonged exposure to 6-Chloro-1H-indazole-3-carbonitrile has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects may be modulated by metabolic processes and interactions with other biomolecules .

Dosage Effects in Animal Models

The effects of 6-Chloro-1H-indazole-3-carbonitrile in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the compound’s efficacy while minimizing adverse effects.

属性

IUPAC Name |

6-chloro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURANFWTYQPVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696268 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-30-8 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

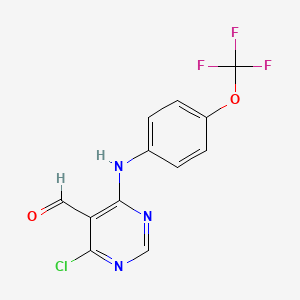

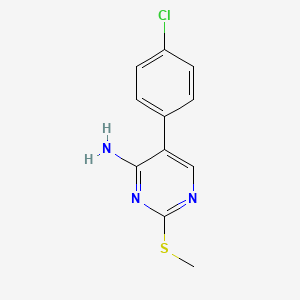

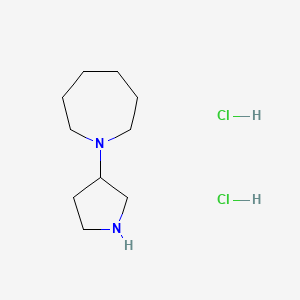

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

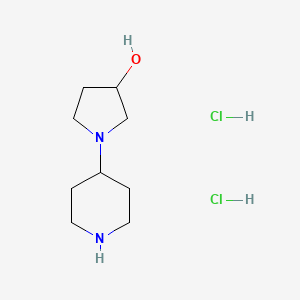

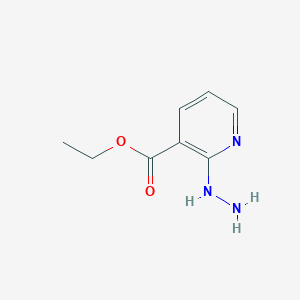

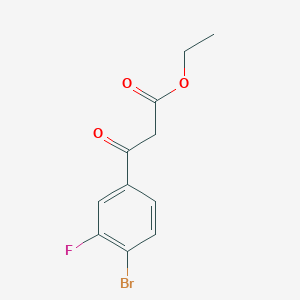

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)

![3-(Chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392309.png)

![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)